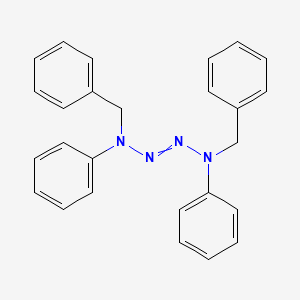
1,4-Dibenzyl-1,4-diphenyltetraaz-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
No direct information about this compound is provided in the evidence. Based on its name, it likely features a tetraaz-2-ene core (a four-membered nitrogen-containing ring with a double bond) substituted with benzyl and phenyl groups at positions 1 and 2.
Preparation Methods
The synthesis of 1,4-dibenzyl-1,4-diphenyltetraaz-2-ene typically involves the reaction of benzyl chloride with piperazine derivatives under specific conditions. For instance, a solution of piperazine hexahydrate in absolute ethanol is warmed and reacted with benzyl chloride to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
1,4-Dibenzyl-1,4-diphenyltetraaz-2-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuryl chloride, which can react with the compound to form benzyl azide, dibenzylamine, and benzaldehyde . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used to study the properties and reactions of aromatic hydrocarbons. In biology and medicine, it may be used in the synthesis of pharmaceuticals and other bioactive compounds. Industrially, it can be used as a precursor for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 1,4-dibenzyl-1,4-diphenyltetraaz-2-ene involves its interaction with molecular targets and pathways in the body. The specific pathways and targets depend on the context in which the compound is used. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Structural Analogues
a) 1,4-Diethenylbenzene ()
- Molecular Formula : C₁₀H₁₀ (MW: 130.19 g/mol) vs. the theoretical formula of the target compound (unavailable in evidence).
- Functional Groups : Two ethenyl substituents on a benzene ring vs. benzyl, phenyl, and tetraaz-2-ene groups.
- Properties: 1,4-Diethenylbenzene is a non-polar aromatic hydrocarbon used in polymer synthesis .
b) Thiadiazole-Fused Derivatives ()
- Synthesis : Thiosemicarbazide and benzodioxine derivatives are used to synthesize thiadiazole-based heterocycles via condensation reactions with sodium acetate . If the target compound is synthesized similarly, differences in reagents (e.g., hydrazine derivatives vs. thiosemicarbazides) and reaction conditions could be inferred.
- Applications : Thiadiazoles are studied for antimicrobial or optoelectronic applications, whereas tetraazenes may serve as ligands or explosives, depending on substituents.
Surfactant Analogues ()
- Quaternary Ammonium Compounds (QACs): BAC-C12 (a QAC) exhibits a critical micelle concentration (CMC) of ~8 mM via spectrofluorometry .
Data Table: Hypothetical Comparison
Properties
CAS No. |
40756-81-8 |
|---|---|
Molecular Formula |
C26H24N4 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-benzyl-N-[(N-benzylanilino)diazenyl]aniline |
InChI |
InChI=1S/C26H24N4/c1-5-13-23(14-6-1)21-29(25-17-9-3-10-18-25)27-28-30(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-20H,21-22H2 |
InChI Key |
HVJJEXOKJAFGOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=NN(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















